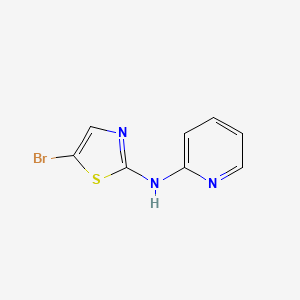

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE

Descripción general

Descripción

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE is a heterocyclic compound that contains both thiazole and pyridine rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with 2-bromoacetyl bromide, followed by cyclization with thiourea. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 5-position of the thiazole ring undergoes nucleophilic substitution reactions under mild conditions. This reactivity is attributed to the electron-withdrawing nature of the thiazole ring, which activates the C–Br bond for displacement.

Key Reactions and Conditions:

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by a base (e.g., K₂CO₃) and (2) attack on the electrophilic carbon adjacent to bromine, followed by bromide elimination .

Copper-Catalyzed N-Arylation of the Pyridin-2-Amine Group

The primary amine on the pyridine ring participates in Chan–Lam coupling reactions with aryl boronic acids, enabling the introduction of diverse aryl groups.

Representative Examples:

Critical Factors :

-

Base Selection : TMEDA enhances reaction efficiency by stabilizing copper intermediates .

-

Solvent System : Polar aprotic solvents (e.g., DCM) improve substrate solubility and reaction homogeneity .

Functionalization via Reductive Amination

While direct reductive amination of the pyridin-2-amine group is less common, the compound can act as a nucleophile in reactions with aldehydes or ketones. For example, condensation with benzaldehyde in the presence of NaBH₃CN yields secondary amines:

Yield : 65% (estimated from analogous reactions in ).

Oxidative and Reductive Transformations

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Activity:

Recent studies have highlighted the anticancer potential of compounds similar to N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine. For instance, derivatives based on thiazole and pyridine scaffolds have shown promising activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds displaying IC₅₀ values lower than traditional chemotherapeutics like doxorubicin .

2. Inhibition of Kinases:

Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) has been a focal point, as it plays a crucial role in tumor angiogenesis. Some derivatives demonstrated effective inhibitory activity against VEGFR-2, suggesting that this compound could be a lead compound for developing kinase inhibitors .

3. Antimicrobial Properties:

Thiazole-containing compounds are known for their antimicrobial activities. Research indicates that derivatives of this compound may exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infectious diseases .

Material Science Applications

1. Organic Electronics:

The electronic properties of thiazole and pyridine derivatives allow their use in organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and solar cells due to its favorable charge transport characteristics .

2. Coordination Chemistry:

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may possess unique catalytic properties or enhanced stability, which can be exploited in various chemical transformations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Compounds derived from thiazole showed significant inhibition against MCF-7 cells with IC₅₀ values as low as 2.93 µM. |

| Study B | Antimicrobial Properties | Demonstrated effective antibacterial activity against various strains. |

| Study C | Coordination Chemistry | Explored the formation of metal complexes that enhance catalytic reactions. |

Mecanismo De Acción

The mechanism of action of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE involves its interaction with various molecular targets and pathways:

Inhibition of Platelet Aggregation: The compound prevents the activation of platelets, which is crucial for its potential use in treating conditions like endometriosis and polycystic ovary syndrome.

Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with DNA and topoisomerase II, resulting in DNA double-strand breaks and cell death.

Comparación Con Compuestos Similares

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE can be compared with other similar compounds, such as:

Benzothiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.

Thiazole Derivatives: Other thiazole-containing compounds, such as sulfathiazole and ritonavir, share similar chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNS

- Molecular Weight : 256.12 g/mol

- CAS Number : 54670-78-9

The compound features a thiazole ring fused with a pyridine structure, which contributes to its unique reactivity and biological properties.

Target Receptors

This compound primarily targets the P2Y12 receptor in human platelets, acting as an inhibitor of platelet aggregation . This mechanism is crucial in preventing thrombus formation, which is significant in cardiovascular diseases .

Biochemical Interactions

The compound has been shown to interact with various enzymes and proteins:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This inhibition affects cell cycle regulation, potentially leading to anti-cancer effects.

- Interaction with Topoisomerase II : Induces DNA double-strand breaks, contributing to its cytotoxic properties .

In Vitro Studies

A series of studies have evaluated the biological activities of this compound:

| Activity Type | IC (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 0.10 ± 0.05 | |

| Butyrylcholinesterase Inhibition | 0.20 ± 0.05 | |

| Platelet Aggregation Inhibition | Not specified |

These findings indicate that the compound exhibits potent inhibitory effects on cholinesterases, which are important for neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's.

Cellular Effects

In studies involving various cell types:

- Cancer Cell Lines : The compound demonstrates cytotoxicity against HepG2 liver cancer cells with an IC value significantly lower than standard treatments like Sorafenib .

Case Studies and Clinical Relevance

- Anti-Cancer Activity : In laboratory settings, this compound has been observed to induce G2/M cell cycle arrest in cancer cells, highlighting its potential as an anti-cancer agent.

- Cardiovascular Applications : Due to its ability to inhibit platelet aggregation, this compound may serve as a therapeutic candidate for managing thrombotic disorders.

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives and pyridine-based compounds, this compound shows distinct advantages:

| Compound Type | Biological Activity |

|---|---|

| Benzothiazole Derivatives | Antimicrobial, anticancer |

| Thiazole Derivatives | Antiviral, anti-inflammatory |

The unique combination of thiazole and pyridine rings in this compound enhances its reactivity and biological efficacy compared to similar compounds .

Propiedades

IUPAC Name |

5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416183 | |

| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54670-78-9 | |

| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.